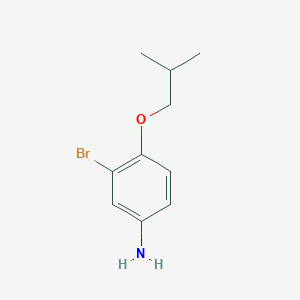

3-Bromo-4-isobutoxyaniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

- The Suzuki cross-coupling reaction has been utilized for synthesizing bromoaniline derivatives, a process applicable to compounds like 3-Bromo-4-isobutoxyaniline. This involves reactions under specific conditions, often yielding significant results in the context of non-linear optical properties and molecular structures (Rizwan et al., 2021).

Molecular Structure Analysis

- Density Functional Theory (DFT) studies provide insights into the structural characteristics of bromoaniline analogs. These studies can include analysis of frontier molecular orbitals (FMOs) and molecular electrostatic potential (MESP), which are crucial for understanding the molecular structure of compounds like this compound (Rizwan et al., 2021).

Chemical Reactions and Properties

- Reactivity descriptors such as ionization energy, electron affinity, chemical hardness, and index of nucleophilicity are calculated for bromoaniline derivatives. These parameters are essential in understanding the chemical reactions and properties of compounds like this compound (Rizwan et al., 2021).

Physical Properties Analysis

- X-ray diffraction and spectroscopic techniques are often employed to analyze the physical properties of bromoaniline compounds. These methods can provide detailed information on the crystalline structure and physical attributes of compounds like this compound (Abosadiya et al., 2015).

Wissenschaftliche Forschungsanwendungen

Crystal Structure Analysis

3-Bromo-4-isobutoxyaniline, like its structural counterparts, plays a crucial role in the study of crystal structures. For example, 4-(4′-Iodo)phenoxyaniline, which is isostructural to the bromo, chloro, and ethynyl derivatives, provides insights into isomorphism in crystallography (Dey & Desiraju, 2004).

Synthesis of Dyes and Chemicals

Compounds like 4-bromo-3-methylanisole, which are structurally related to this compound, are used in synthesizing important dyes and chemicals. For instance, they play a role in producing black fluorane dye, essential in manufacturing thermal papers (Xie, Wang, Deng, & Luo, 2020).

Biocatalysis

In biocatalysis, derivatives of bromoanilines like (S)-4-bromo-3-hydroxybutyrate are produced through enzymatic processes. These compounds serve as intermediates in the synthesis of statin compounds, which are important in pharmaceutical applications (Asako, Shimizu, & Itoh, 2009).

Photovoltaic Device Manufacturing

Bromoanisoles, closely related to this compound, are used in organic photovoltaic devices. They control phase separation and phase purity, improving the performance of these devices (Liu, Huettner, Rong, Sommer, & Friend, 2012).

Synthesis of Antimicrobial Agents

Derivatives of bromoanilines are synthesized and evaluated as potential antimicrobial agents. For example, substituted phenyl azetidines show promise in this field (Doraswamy & Ramana, 2013).

Cancer Research

Some bromoaniline derivatives, such as spiro-isoxazolines, have been studied for their antiproliferative activity against cancer cells. These studies contribute to the development of new anti-cancer drugs (Das et al., 2015).

Eigenschaften

IUPAC Name |

3-bromo-4-(2-methylpropoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO/c1-7(2)6-13-10-4-3-8(12)5-9(10)11/h3-5,7H,6,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZKULKPCOFGZRB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=C(C=C1)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(1-Cyanocyclopentyl)phenyl]-2-{[(pyridin-4-yl)methyl]amino}pyridine-3-carboxamide hydrogen chloride (1:1)](/img/structure/B1148798.png)

![3/'-broMo-[1,1/'-biphenyl]-3,5-dicarbonitrile](/img/no-structure.png)

![4-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1148812.png)

![4-Methyl-2-(piperidin-4-ylmethoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1148815.png)